Lipophilicity Advantage Over Methoxy Analog
Methyl 5-bromo-2-butoxybenzoate exhibits a predicted LogP of 3.41 , compared with 2.98 for the methoxy analog Methyl 5-bromo-2-methoxybenzoate (CAS 7120-41-4) . The ΔLogP of +0.43 corresponds to a ~2.7‑fold increase in octanol‑water partition coefficient (log₁₀ P difference of 0.43 → P_ratio ≈ 10^0.43 ≈ 2.69). In medicinal chemistry, compounds within the LogP window of ~3–4 often show improved passive membrane permeability and oral absorption while retaining acceptable aqueous solubility [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 3.41 (Methyl 5-bromo-2-butoxybenzoate, CAS 24123-30-6) |
| Comparator Or Baseline | LogP = 2.98 (Methyl 5-bromo-2-methoxybenzoate, CAS 7120-41-4) |
| Quantified Difference | ΔLogP = +0.43; estimated ~2.7× higher partition coefficient |
| Conditions | Predicted LogP values (ACD/Labs or analogous algorithm) reported by commercial chemical databases |
Why This Matters
A LogP difference of 0.43 can shift a compound across key ADME thresholds; procurement of the butoxy rather than methoxy analog directs downstream leads into a meaningfully different lipophilicity space.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
